
Antipsychotic agent-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antipsychotic Agent-2 is a compound used in the treatment of various psychotic disorders, including schizophrenia and bipolar disorder. It belongs to the class of second-generation antipsychotics, which are known for their efficacy in managing both positive and negative symptoms of psychosis with fewer extrapyramidal side effects compared to first-generation antipsychotics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antipsychotic Agent-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the formation of heterocyclic rings, which are crucial for the compound’s pharmacological activity. Common reagents used in the synthesis include piperazine derivatives and various halogenated compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: Antipsychotic Agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
科学的研究の応用
Antipsychotic Agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Widely used in the treatment of psychotic disorders, with ongoing research into its efficacy and safety in various populations.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of Antipsychotic Agent-2 involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps to alleviate psychotic symptoms by reducing dopamine activity. Additionally, it has affinity for serotonin 5-HT2A receptors, which contributes to its efficacy in treating negative symptoms and reducing side effects .
類似化合物との比較
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but associated with significant side effects.
Risperidone: Effective in treating both positive and negative symptoms but may cause weight gain and metabolic issues.
Olanzapine: Similar efficacy to Antipsychotic Agent-2 but with a higher risk of metabolic side effects
Uniqueness: this compound is unique in its balanced profile of efficacy and side effects. It offers a favorable therapeutic window with fewer extrapyramidal side effects and metabolic issues compared to some other second-generation antipsychotics .
特性
分子式 |
C22H26FN5O |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26) |
InChIキー |
XBLFSOZINOQZBU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
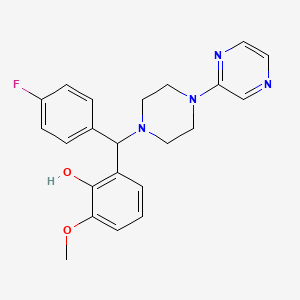
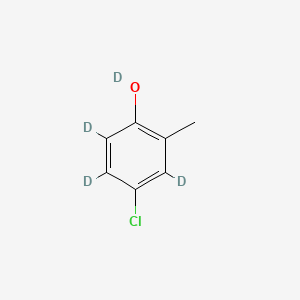
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
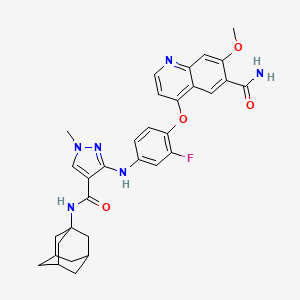
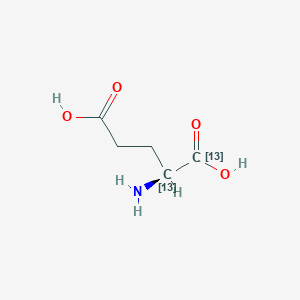

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
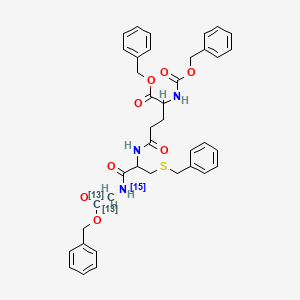
![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)




